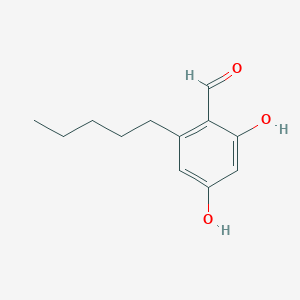

2,4-Dihydroxy-6-pentylbenzaldehyde

描述

Contextualization within Aromatic Aldehyde Chemistry and Resorcinol (B1680541) Derivatives

Aromatic aldehydes are a class of organic compounds where an aldehyde group is directly attached to an aromatic ring. chemicalbook.com This structural feature makes them less reactive than their aliphatic counterparts due to the electronic effects of the aromatic ring, but also opens up a rich field of chemical transformations. chemicalbook.com They are foundational materials in numerous applications, including as precursors for pharmaceuticals and fragrances. chemicalbook.com

2,4-Dihydroxy-6-pentylbenzaldehyde is a specific type of aromatic aldehyde, and it also belongs to the family of resorcinol derivatives. Resorcinol, or 1,3-dihydroxybenzene, is a benzenediol that serves as the parent structure. Its derivatives are characterized by the two hydroxyl groups in a meta-relationship. The subject compound is a derivative of β-resorcylaldehyde (2,4-dihydroxybenzaldehyde), which itself is a key phenolic aldehyde. wikipedia.orgnist.gov The addition of the 6-pentyl group to this resorcinol aldehyde framework is a crucial modification that defines its role in the synthesis of specific natural products.

Significance as a Synthetic Precursor and Intermediate in Complex Molecule Construction

The primary significance of this compound lies in its role as a key intermediate in the synthesis of various bioactive molecules. It is particularly noted as a precursor in the chemical synthesis of olivetolic acid and, by extension, cannabinoids like tetrahydrocannabinol (THC). The synthesis of these complex natural products often requires precisely substituted aromatic cores, and this compound provides the necessary arrangement of functional groups and the characteristic pentyl side chain.

One documented synthetic route to this aldehyde involves the demethylation of 2,4-dimethoxy-6-pentylbenzaldehyde using a demethylating agent like aluminum chloride (AlCl₃) in a suitable solvent. Its versatility allows it to undergo various subsequent reactions, such as oxidation of the aldehyde group to a carboxylic acid, which is a key step in forming olivetolic acid.

Overview of Research Trajectories Pertaining to Substituted Benzaldehydes

Research into substituted benzaldehydes, the broader class to which this compound belongs, is dynamic and multifaceted. A major goal in this field is the development of more efficient, high-yielding, and environmentally benign synthetic methods. liberty.edu

Key research trajectories include:

Development of One-Pot and Tandem Reactions: To streamline synthetic processes, researchers are designing novel tandem or one-pot procedures that avoid the costly and time-consuming isolation of intermediate products. liberty.edu One such strategy employs a stable aluminum hemiaminal as a protected aldehyde intermediate, which can then undergo cross-coupling reactions with various organometallic reagents to produce a diverse array of substituted benzaldehydes. nih.gov Another approach uses directed metalation to introduce functional groups at specific positions on the benzaldehyde (B42025) ring. liberty.edu

Understanding Substituent Effects: The nature and position of substituents on the benzaldehyde ring significantly influence the molecule's reactivity. Studies have investigated how different substituents affect the compound's interaction with catalyst surfaces in heterogeneous catalysis. For instance, research on aldol (B89426) reactions catalyzed by immobilized L-proline found that electron-donating groups on the benzaldehyde derivative tended to increase the substrate's affinity for the catalyst surface, which in turn could reduce the reaction rate by hindering access to active sites. d-nb.info

Novel Transformations: Scientists are exploring new ways to manipulate the aldehyde group. Photochemically-enabled "umpolung" (polarity reversal) transformations represent an innovative frontier. mdpi.com For example, 2-acyloxybenzaldehydes have been converted into 2-hydroxybenzofuranones under photocatalyst-free conditions, demonstrating an atom-economical approach that leverages the inherent reactivity of the aldehyde group under light irradiation. mdpi.com

These research efforts highlight a continuous drive to expand the synthetic toolbox for creating functionalized benzaldehydes, enabling the construction of new and complex molecules for various applications. liberty.edunih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| CAS Number | 855875-40-0 minglangchem.com |

| Appearance | Solid |

Table 2: Related Benzaldehyde Compounds

| Compound Name | Molecular Formula | Key Structural Difference from Title Compound |

| 2,4-Dihydroxybenzaldehyde (B120756) | C₇H₆O₃ wikipedia.org | Lacks the 6-pentyl side chain. wikipedia.org |

| 2,4-Dihydroxy-6-methylbenzaldehyde | C₈H₈O₃ sigmaaldrich.com | Has a methyl group instead of a pentyl group at position 6. sigmaaldrich.com |

| 2,4-Dimethoxy-6-pentylbenzaldehyde | C₁₄H₂₀O₃ | Has methoxy (B1213986) groups instead of hydroxyl groups at positions 2 and 4. |

| Olivetolic Acid | C₁₄H₂₀O₄ | The aldehyde group is oxidized to a carboxylic acid. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dihydroxy-6-pentylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-5-9-6-10(14)7-12(15)11(9)8-13/h6-8,14-15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMCYBHCUWCBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 2,4 Dihydroxy 6 Pentylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde moiety is a key center of reactivity in 2,4-Dihydroxy-6-pentylbenzaldehyde, susceptible to condensation, oxidation, and reduction reactions.

Condensation Reactions and Formation of Schiff Bases

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is characteristic of aldehydes and provides a pathway to a wide array of derivatives. The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration.

Studies on the closely related 2,4-dihydroxybenzaldehyde (B120756) show that it reacts with various amines, such as α-naphthylamine, in ethanol (B145695) to form the corresponding Schiff base. google.com The formation of the azomethine group (C=N) can be confirmed using spectroscopic methods like IR, ¹H-NMR, and mass spectrometry. google.comsjtu.edu.cn For instance, the ¹H-NMR spectrum would show a characteristic signal for the azomethine proton, and the IR spectrum would exhibit a C=N stretching vibration. google.comcommonorganicchemistry.com These Schiff bases are of significant interest as they can act as ligands to form stable complexes with various metal ions. google.comsjtu.edu.cn It is well-established that this compound will undergo analogous reactions to produce a variety of imine derivatives.

Table 1: Examples of Condensation Reaction Products with Dihydroxybenzaldehydes

| Reactant 1 | Reactant 2 | Product Type | Key Bond Formed |

|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Primary Amine (e.g., α-Naphthylamine) | Schiff Base (Imine) | Azomethine (C=N) |

| 2,4-Dihydroxybenzaldehyde | o-Phenylenediamine | Benzimidazole precursor | Imine |

This table is illustrative of reactions involving the parent compound 2,4-dihydroxybenzaldehyde, which are directly applicable to its 6-pentyl derivative.

Oxidation to Carboxylic Acid Derivatives (e.g., 2,4-Dihydroxy-6-pentylbenzoic Acid)

The aldehyde group can be oxidized to a carboxylic acid functional group, yielding 2,4-Dihydroxy-6-pentylbenzoic acid, a compound also known as Olivetolic acid. nih.govresearchgate.net This transformation is a fundamental reaction in organic synthesis.

Several methods are available for the oxidation of aromatic aldehydes, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule. For a substrate like this compound, which contains electron-rich phenolic hydroxyls, mild and selective oxidizing agents are preferred to avoid unwanted side reactions such as aromatic ring oxidation or polymerization.

One effective method is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) buffered with a weak acid like sodium dihydrogen phosphate (B84403) (NaH₂PO₄). organic-chemistry.org This method is known for its high selectivity in oxidizing aldehydes to carboxylic acids in the presence of other oxidizable groups. organic-chemistry.org Other mild reagents that can be employed include Oxone (potassium peroxymonosulfate) and pyridinium (B92312) chlorochromate (PCC) in conjunction with a co-oxidant like periodic acid (H₅IO₆). chemguide.co.uk Traditional, stronger oxidizing agents like potassium dichromate(VI) in sulfuric acid can also effect the transformation, typically requiring heating under reflux to ensure complete oxidation. masterorganicchemistry.com

Table 2: Common Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Reagent System | Conditions | Selectivity/Notes |

|---|---|---|

| Sodium Chlorite (NaClO₂), NaH₂PO₄ | DMSO/water, 0°C to room temp. | High selectivity for aldehydes (Pinnick Oxidation). organic-chemistry.org |

| Oxone | DMF, room temp. | Mild, metal-free alternative. chemguide.co.uk |

| Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ | Heat under reflux | Strong oxidant, ensures complete reaction. masterorganicchemistry.com |

Reactivity of the Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups at positions 2 and 4 are acidic and can act as nucleophiles, allowing for reactions such as alkylation and acylation. The presence of two hydroxyl groups raises the question of regioselectivity.

O-Alkylation and O-Acylation Reactions

The hydroxyl groups can be converted to ethers (O-alkylation) or esters (O-acylation). Research on 2,4-dihydroxybenzaldehydes has demonstrated that these reactions can be performed with high regioselectivity. organic-chemistry.org

Specifically, the alkylation of 2,4-dihydroxybenzaldehyde with various alkyl halides can be directed to selectively occur at the 4-hydroxyl group. A highly effective method involves using cesium bicarbonate (CsHCO₃) as the base in acetonitrile (B52724) at 80 °C. organic-chemistry.org This procedure yields the 4-alkoxy-2-hydroxybenzaldehyde derivatives in high yields (up to 95%). organic-chemistry.org The selectivity is attributed to the lower acidity of the 2-hydroxyl group, which is involved in a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl group. This hydrogen bond makes the 2-OH proton less available for abstraction by the base. organic-chemistry.org

O-acylation, the formation of esters, would follow similar principles of reactivity, where the more accessible and acidic 4-hydroxyl group would be expected to react preferentially under controlled conditions.

Table 3: Regioselective O-Alkylation of 2,4-Dihydroxybenzaldehyde

| Alkylating Agent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl Bromoacetate | CsHCO₃ | CH₃CN | Ethyl 2-(2-formyl-3-hydroxyphenoxy)acetate | 94% | organic-chemistry.org |

| Benzyl (B1604629) Bromide | CsHCO₃ | CH₃CN | 4-(Benzyloxy)-2-hydroxybenzaldehyde | 95% | organic-chemistry.org |

The data presented is for the parent compound 2,4-dihydroxybenzaldehyde and is indicative of the reactivity expected for the 6-pentyl derivative.

Strategies for Selective Protection and Deprotection of Phenols

Selective protection of one hydroxyl group over the other is a crucial strategy for multi-step synthesis involving this compound. As discussed in the alkylation section, the inherent difference in reactivity between the C4-OH and the hydrogen-bonded C2-OH allows for selective protection.

The regioselective alkylation to form ethers (e.g., benzyl or methoxymethyl (MOM) ethers) at the 4-position is a prime example of a selective protection strategy. organic-chemistry.org This allows the free 2-hydroxyl group and the aldehyde to undergo further chemical transformations.

Deprotection strategies depend on the specific protecting group used. For example, benzyl ethers are commonly cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), a method that would also reduce the aldehyde group unless it is protected as well (e.g., as an acetal). Acid-labile groups like methoxymethyl (MOM) ethers can be removed under mild acidic conditions. The demethylation of the related 2,4-dimethoxy-6-pentylbenzaldehyde using strong Lewis acids like aluminum chloride (AlCl₃) demonstrates a deprotection method for methyl ethers.

The choice of a protecting group is therefore a strategic decision based on its stability to subsequent reaction conditions and the ease of its selective removal.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The aromatic ring of this compound, a derivative of resorcinol (B1680541), is highly susceptible to electrophilic aromatic substitution (SEAr). This reactivity is governed by the electronic effects of its three substituents: two hydroxyl (-OH) groups and one formyl (-CHO) group. The hydroxyl groups at positions 2 and 4 are potent activating groups and ortho, para-directors due to their ability to donate electron density to the ring via resonance. Conversely, the aldehyde group at position 1 is a deactivating group and a meta-director because of its electron-withdrawing nature through both induction and resonance.

The cumulative effect of these substituents directs incoming electrophiles to specific positions on the benzene ring. The positions ortho and para to the two hydroxyl groups are C1, C3, and C5. The position meta to the aldehyde group is C5. The powerful activating and directing influence of the hydroxyl groups dominates the deactivating effect of the aldehyde. Consequently, electrophilic attack is overwhelmingly favored at the C5 position, which is para to the C2-hydroxyl, ortho to the C4-hydroxyl, and meta to the C1-aldehyde. The C3 position is also activated (ortho to both C2- and C4-hydroxyls), but may experience some steric hindrance. This high degree of regioselectivity makes this compound a valuable and predictable building block in organic synthesis.

Halogenation Studies (e.g., Bromination)

Halogenation is a classic example of an electrophilic aromatic substitution reaction, and its application to this compound and related structures has been investigated. The high nucleophilicity of the aromatic ring means that halogenation can often proceed without a Lewis acid catalyst, which is typically required for less activated rings. masterorganicchemistry.com Studies on similar phenolic aldehydes and resorcinols confirm that substitution occurs at the most activated positions.

In the case of this compound, bromination is expected to be highly regioselective. Research on the bromination of its parent compound, olivetol (B132274) (5-pentylresorcinol), has shown that reactions with reagents like N-bromosuccinimide (NBS) or diatomic bromine (Br₂) lead to substitution at the positions activated by the hydroxyl groups. nih.govgoogle.com For instance, the bromination of 1,3-dimethoxy-5-pentylbenzene (B132288) (the dimethyl ether of olivetol) with NBS occurs selectively at the C2 position, between the two methoxy (B1213986) groups, to yield 2-bromo-1,5-dimethoxy-3-pentylbenzene. nih.gov Subsequent formylation and demethylation can then produce the corresponding aldehyde. nih.gov

When this compound itself is the substrate, the C5 position is the primary site for halogenation. The reaction of olivetol with agents like sulfuryl chloride has been shown to produce di-halogenated products, indicating the ring's high reactivity. chemicalbook.com In a controlled bromination of the aldehyde, the major product would be 5-bromo-2,4-dihydroxy-6-pentylbenzaldehyde. The reaction conditions can be tuned to achieve mono-halogenation, typically by using a stoichiometric amount of the brominating agent in a suitable solvent like carbon tetrachloride or acetic acid at controlled temperatures. lookchem.com

The general mechanism for acid-catalyzed bromination involves the formation of a highly reactive enol intermediate. masterorganicchemistry.comlibretexts.orgyoutube.com However, with highly activated phenols like this one, direct electrophilic attack on the aromatic ring is the dominant pathway.

Below is a table summarizing the expected halogenation reaction:

| Substrate | Reagent | Solvent | Major Product | Reference |

|---|---|---|---|---|

| This compound | Br₂ or NBS | Acetic Acid or CCl₄ | 5-Bromo-2,4-dihydroxy-6-pentylbenzaldehyde | nih.govlookchem.com |

| Olivetol (for comparison) | Sulfuryl Chloride | Dichloromethane | 2,4-Dichloro-5-pentylresorcinol | chemicalbook.com |

Utility as a Key Intermediate in the Synthesis of Advanced Organic Scaffolds

This compound, often referred to as olivetol aldehyde, is a pivotal intermediate in the synthesis of various complex organic molecules, most notably cannabinoids and other natural products. Its structural features—a resorcinol core, a reactive aldehyde group, and a lipophilic pentyl chain—make it an ideal starting point for building polycyclic systems.

Construction of Cannabinoid Frameworks and Analogs

The most significant application of this compound and its close relative olivetol is in the total synthesis of cannabinoids. These syntheses typically involve a key acid-catalyzed condensation reaction between the resorcinol moiety and a suitable terpene derivative. This reaction, a type of Friedel-Crafts alkylation, forms the characteristic tricyclic dibenzopyran core of classical cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).

A well-established method involves the condensation of olivetol (or the aldehyde) with a monoterpene alcohol, such as p-mentha-2,8-dien-1-ol. rsc.org For example, reacting this compound with (+)-trans-p-mentha-2,8-dien-1-ol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) leads directly to the formation of 3-formyl-cannabidiol. nih.gov The aldehyde group remains intact during this process and can be used for further derivatization. Similarly, condensation with other terpenes like (−)-verbenol or (+)-Δ²-carene oxide can yield Δ⁸-THC and Δ⁹-THC frameworks, respectively. rsc.orgwikipedia.org

The general synthetic strategy is versatile, allowing for the creation of a wide array of cannabinoid analogs by varying either the resorcinol component or the terpene coupling partner. zhuoerchem.comthieme.de This has been crucial for exploring the structure-activity relationships of cannabinoids and developing novel therapeutic agents. researchgate.net

The table below outlines representative condensation reactions for cannabinoid synthesis.

| Resorcinol Derivative | Terpene Partner | Catalyst | Product Framework | Reference |

|---|---|---|---|---|

| This compound | (+)-p-Mentha-2,8-dien-1-ol | p-TSA | 3-Formyl-Cannabidiol | nih.gov |

| Olivetol | p-Mentha-2,8-dien-1-ol | p-TSA | Cannabidiol (CBD) | rsc.orgresearchgate.net |

| Olivetol | (−)-Verbenol | BF₃·OEt₂ | Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) | rsc.org |

| Olivetol | (+)-Δ²-Carene Oxide | Lewis Acid | Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | rsc.orgwikipedia.org |

Synthesis of Other Natural Product Derivatives (e.g., Lichen Metabolites)

Beyond cannabinoids, this compound serves as a precursor for other natural products, particularly those found in lichens. Olivetol and olivetolic acid are themselves known lichen metabolites, produced biosynthetically from hexanoyl-CoA and malonyl-CoA via a polyketide synthase pathway. wikipedia.orgnih.govnih.gov This shared biochemical origin highlights the structural relationship between cannabinoids and certain lichen products.

A major class of lichen metabolites that can be synthesized from olivetol-type precursors are the depsides. Depsides consist of two or more hydroxybenzoic acid units linked by an ester bond. mdpi.comnih.gov The synthesis of a depside typically involves the esterification of a carboxylic acid-containing aromatic unit (the 'A' ring) with a phenol-containing aromatic unit (the 'B' ring). This compound, after oxidation of its formyl group to a carboxylic acid to form olivetolic acid, can serve as the 'A' ring. Alternatively, it can act as the 'B' ring in a condensation with another aromatic carboxylic acid. Synthetic routes, such as those employing dicyclohexylcarbodiimide (B1669883) (DCC) or trifluoroacetic anhydride, have been developed for this purpose, allowing for the construction of complex depsides like olivetoric acid and physodic acid. mdpi.comresearchgate.net

For example, the synthesis of pseudocyphellarin A, a fully substituted depside, was achieved using 3-formyl-2,4-dihydroxy-5,6-dimethylbenzoic acid as a key intermediate, demonstrating the utility of formyl-substituted dihydroxybenzoic acid structures in this field. researchgate.net The aldehyde functionality in this compound provides a synthetic handle that can be transformed into other groups (e.g., hydroxymethyl, carboxylic acid) to access a wider variety of natural product derivatives found in lichens and fungi. nih.govdntb.gov.ua

Biosynthetic Pathways and Analogues in Natural Systems

Proposed Biosynthetic Origins from Acetate-Malonate Pathways (Polyketide Synthase-Mediated)

The biosynthesis of 2,4-Dihydroxy-6-pentylbenzaldehyde is proposed to originate from the acetate-malonate pathway, a fundamental route for the production of a large and structurally diverse group of natural products known as polyketides. nih.gov This process is orchestrated by a class of enzymes called polyketide synthases (PKSs). nih.govacs.org PKSs are large, multifunctional enzymes that catalyze the stepwise condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. nih.govrasmusfrandsen.dk

The biosynthesis of the aromatic core of this compound likely involves a type I or type III PKS. In this proposed pathway, a starter molecule, likely hexanoyl-CoA (to provide the pentyl side chain), is loaded onto the PKS. This is followed by a series of condensation reactions with malonyl-CoA units. The resulting poly-β-keto chain then undergoes a series of cyclization and aromatization reactions to form the dihydroxy-benzoyl ring structure. The final aldehyde functionality could be introduced through a subsequent oxidation step.

The process can be summarized in the following proposed steps:

Initiation: Loading of a hexanoyl-CoA starter unit onto the PKS.

Elongation: Stepwise condensation with three molecules of malonyl-CoA.

Cyclization/Aromatization: Intramolecular aldol (B89426) condensations and subsequent dehydrations to form the aromatic ring.

Thioester cleavage: Release of the aromatic product from the PKS.

Tailoring: Further enzymatic modifications, such as oxidation, to yield the final this compound.

Comparative Analysis with Biosynthesis of Related Aromatic Polyketides (e.g., Orsellinic Acid Derivatives)

The biosynthesis of this compound shares remarkable similarities with that of other aromatic polyketides, most notably orsellinic acid and its derivatives. frontiersin.orgnih.gov Orsellinic acid is a simpler aromatic polyketide, biosynthesized by a PKS using acetyl-CoA as a starter unit and three molecules of malonyl-CoA. wikipedia.org

| Feature | This compound Biosynthesis | Orsellinic Acid Biosynthesis |

| Starter Unit | Proposed: Hexanoyl-CoA | Acetyl-CoA |

| Extender Units | Malonyl-CoA | Malonyl-CoA |

| Core Enzyme | Polyketide Synthase (PKS) | Polyketide Synthase (PKS) |

| Key Intermediate | A linear poly-β-keto chain | A linear poly-β-keto chain |

| Final Product | A benzaldehyde (B42025) derivative | A benzoic acid derivative |

The key difference lies in the starter unit, which dictates the nature of the alkyl side chain on the aromatic ring. In the case of orsellinic acid, the methyl group at position 6 arises from the acetyl-CoA starter unit. wikipedia.org For this compound, the pentyl group is derived from a longer chain starter unit, hexanoyl-CoA. This highlights the modularity and versatility of PKS enzymes in generating chemical diversity.

Furthermore, studies on the biosynthesis of daurichromenic acid in Rhododendron dauricum have identified an orcinol (B57675) synthase (ORS) that can produce orsellinic acid and other related tetraketides. frontiersin.orgresearchgate.net This enzyme, a type III PKS, demonstrates how different PKSs can generate a variety of aromatic scaffolds from similar precursors. The biosynthesis of cannabinoids in Cannabis sativa also follows a similar polyketide-based pathway to produce olivetolic acid, another analog with a pentyl side chain, further emphasizing the common enzymatic strategies employed in nature. frontiersin.org

Enzymatic Steps and Cascade Reactions in Phytochemical Biogenesis

The biosynthesis of complex phytochemicals like this compound involves a series of precisely controlled enzymatic steps and cascade reactions. rsc.org The core of this process is the PKS, a multi-domain enzyme that functions like an assembly line. nih.govacs.org

Key enzymatic domains within a typical PKS and their functions include:

Acyltransferase (AT): Selects and loads the starter and extender units (acetyl-CoA, malonyl-CoA, etc.) onto the acyl carrier protein.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a thioester linkage and shuttles it between the various catalytic domains.

Product Template (PT) domain: In some fungal PKSs, this domain influences the cyclization pattern of the polyketide chain. frontiersin.org

Thioesterase (TE) or Claisen-cyclase (CLC): Catalyzes the release of the final product from the ACP, often coupled with a final cyclization step. pnas.org

Following the formation of the core aromatic ring by the PKS, a series of "tailoring" enzymes modify the structure to generate the final product. These can include:

Oxidoreductases (e.g., P450 monooxygenases): Introduce hydroxyl groups or catalyze other oxidative modifications.

Methyltransferases: Add methyl groups.

Glycosyltransferases: Attach sugar moieties.

These enzymatic reactions often occur in a cascade, where the product of one enzyme becomes the substrate for the next, ensuring a highly specific and efficient biosynthetic pathway.

Strategies for Elucidating Biosynthetic Pathways in Fungi and Plants

Unraveling the intricate biosynthetic pathways of natural products in fungi and plants requires a multidisciplinary approach. nih.govnih.gov Several key strategies are employed:

Tracer Studies: This classical technique involves feeding isotopically labeled precursors (e.g., with ¹³C or ¹⁴C) to the organism and tracking their incorporation into the final product. snscourseware.orgslideshare.net This helps to identify the building blocks of the molecule.

Genomic and Transcriptomic Analysis: With the advent of next-generation sequencing, researchers can identify the genes encoding the biosynthetic enzymes. nih.gov PKS genes and other tailoring enzyme genes are often found clustered together in the genome, forming a biosynthetic gene cluster (BGC). rsc.org

Heterologous Expression: Once a candidate gene or gene cluster is identified, it can be expressed in a well-characterized host organism, such as Escherichia coli or Aspergillus niger. nih.govacs.org This allows for the functional characterization of the enzymes and the identification of their products.

Enzyme Assays: Purified enzymes can be tested in vitro with various substrates to determine their specific function and catalytic mechanism.

Gene Knockout and RNA Interference (RNAi): By silencing or deleting specific genes in the native organism, researchers can observe the effect on the production of the natural product, thereby confirming the gene's role in the pathway. frontiersin.org

Chemoproteomics: This emerging technique uses activity-based probes to identify and characterize enzymes involved in a specific biosynthetic pathway directly from the organism's proteome. frontiersin.org

These strategies, often used in combination, provide a powerful toolkit for elucidating the complex biosynthetic pathways of compounds like this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,4-Dihydroxy-6-pentylbenzaldehyde. By analyzing the chemical environment of each proton and carbon atom, NMR provides a detailed map of the molecule's connectivity and spatial arrangement. While specific experimental data for this compound is not publicly available, the following sections outline the expected spectral characteristics based on its known structure and data from closely related analogs.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, the pentyl chain protons, and the hydroxyl protons. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the benzene (B151609) ring.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | - |

| Aromatic H-3 | 6.2 - 6.4 | Doublet | ~2-3 Hz (meta coupling) |

| Aromatic H-5 | 6.1 - 6.3 | Doublet | ~2-3 Hz (meta coupling) |

| Methylene (-CH₂-) of pentyl (α to ring) | 2.5 - 2.8 | Triplet | ~7-8 Hz |

| Methylene (-CH₂-) of pentyl (β, γ, δ) | 1.2 - 1.7 | Multiplet | - |

| Methyl (-CH₃) of pentyl | 0.8 - 1.0 | Triplet | ~7 Hz |

| Phenolic OH-2 | 10.0 - 12.0 | Singlet (broad) | - |

| Phenolic OH-4 | 5.0 - 7.0 | Singlet (broad) | - |

For comparison, the ¹H NMR data for the related compound 2,4-dihydroxybenzaldehyde (B120756) in DMSO-d₆ shows signals at δ 10.73 (s, 2H, OH), 9.92 (s, 1H, CHO), 7.52 (d, J = 8.8 Hz, 1H), 6.39 (dd, J = 8.8, 2.4 Hz, 1H), and 6.32 (d, J = 2.4 Hz, 1H). rsc.org

Carbon (¹³C) NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic C-1 | 110 - 115 |

| Aromatic C-2 (with OH) | 160 - 165 |

| Aromatic C-3 | 100 - 105 |

| Aromatic C-4 (with OH) | 162 - 167 |

| Aromatic C-5 | 108 - 112 |

| Aromatic C-6 (with pentyl) | 145 - 150 |

| Methylene (-CH₂-) of pentyl (α to ring) | 35 - 40 |

| Methylene (-CH₂-) of pentyl (β) | 30 - 35 |

| Methylene (-CH₂-) of pentyl (γ) | 22 - 27 |

| Methylene (-CH₂-) of pentyl (δ) | 31 - 36 |

| Methyl (-CH₃) of pentyl | 13 - 15 |

As a reference, the ¹³C NMR data for 2,4-dihydroxybenzaldehyde oxime-complex in DMSO-d₆ displays signals at δ 163.2, 162.1, 146.7, 135.3, 109.0, 107.1, and 104.7. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the adjacent protons on the pentyl chain and between the meta-coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for the protonated carbons of the aromatic ring and the pentyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity between the aldehyde group, the pentyl chain, and the aromatic ring, as well as for assigning the quaternary carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be useful to confirm the substitution pattern on the aromatic ring by observing correlations between the pentyl group protons and the adjacent aromatic proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound (C₁₂H₁₆O₃). This precise measurement allows for the unambiguous confirmation of its elemental composition. The expected exact mass would be approximately 208.1099 g/mol . For a related compound, 2,4-dihydroxy-5-acetylacetophenone dioxime complex , the calculated HRMS for C₁₀H₁₂N₂O₄Pd (M+) is 329.9832, with a found value of 329.9833. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatiles

Gas Chromatography-Mass Spectrometry is an essential technique for assessing the purity of this compound and for identifying any volatile impurities. The sample is vaporized and separated on a GC column, with each component subsequently analyzed by a mass spectrometer. The retention time from the GC provides a measure of the compound's volatility, while the mass spectrum allows for its identification. This method would confirm the presence of a major peak corresponding to this compound and detect any minor peaks from residual solvents or by-products from its synthesis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and obtaining structural information of moderately polar compounds like this compound. The compound, with a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol , can be readily ionized in both positive and negative ion modes. minglangchem.com

In negative ion mode, deprotonation of the acidic phenolic hydroxyl groups is expected, leading to a prominent [M-H]⁻ ion at an m/z (mass-to-charge ratio) of approximately 207.2. In positive ion mode, protonation can occur, yielding an [M+H]⁺ ion at m/z 209.2.

Tandem mass spectrometry (MS/MS) experiments on the parent ions provide further structural confirmation through characteristic fragmentation patterns. For instance, in the analysis of related cannabinoid precursors like olivetolic acid, specific Multiple Reaction Monitoring (MRM) transitions are used for quantification. A similar approach can be applied to this compound, where fragmentation might involve losses of small molecules like CO or H₂O, and cleavage of the pentyl side chain. For example, analysis of the related compound pentadecyl-resorcylic acid (PDAL) utilizes an MRM transition of 181.13 > 97.10. nih.gov

| Ionization Mode | Expected Ion | Approximate m/z |

| Negative | [M-H]⁻ | 207.2 |

| Positive | [M+H]⁺ | 209.2 |

This interactive table summarizes the expected primary ions for this compound in ESI-MS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl (O-H), aldehyde (C=O, C-H), and aromatic (C=C, C-H) moieties.

Drawing parallels with the closely related compound 2,4-dihydroxybenzaldehyde, the spectrum is expected to show the following key features researchgate.netnih.gov:

O-H Stretching: A broad absorption band in the region of 3400-3100 cm⁻¹, characteristic of the phenolic hydroxyl groups. The broadness is due to intermolecular hydrogen bonding.

Aldehyde C-H Stretching: Two weak bands may appear near 2850 cm⁻¹ and 2750 cm⁻¹, which are characteristic of the C-H bond of the aldehyde group.

Aliphatic C-H Stretching: Bands around 2955-2850 cm⁻¹ resulting from the symmetric and asymmetric stretching vibrations of the C-H bonds in the pentyl group.

C=O Stretching: A strong, sharp absorption peak typically found in the range of 1650-1630 cm⁻¹. This band is indicative of the aldehyde carbonyl group conjugated with the aromatic ring and involved in intramolecular hydrogen bonding with the ortho-hydroxyl group.

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region, corresponding to the C=C bond vibrations within the benzene ring.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Phenolic Hydroxyl | O-H Stretch | 3400 - 3100 (Broad) |

| Aldehyde | C-H Stretch | ~2850 & ~2750 |

| Pentyl Group | C-H Stretch | 2955 - 2850 |

| Aldehyde Carbonyl | C=O Stretch | 1650 - 1630 (Strong) |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

This interactive table presents the characteristic IR absorption bands for this compound.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are fundamental for the isolation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a UV or mass spectrometry detector, is the premier method for analyzing the purity of this compound. Reversed-phase HPLC is typically employed for compounds of this polarity.

A common setup would involve nih.govresearchgate.net:

Column: A C18 column (e.g., Waters Nova-Pak C18 or Acquity UPLC BEH C18) is suitable. nih.govresearchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (A) and an organic solvent (B) is effective. Typically, water with a small amount of acid (e.g., 0.05% formic acid) is used as solvent A, and acetonitrile (B52724) or methanol (B129727) containing the same acid is used as solvent B. nih.gov

Detection: A Diode Array Detector (DAD) or a UV detector can be set to monitor the absorbance at the compound's λmax (around 254 nm and 310 nm, similar to related phenols). waters.com Coupling the HPLC to a mass spectrometer (LC-MS) provides both retention time and mass data for unequivocal identification. nih.gov

The purity is determined by integrating the peak area of the compound and comparing it to the total area of all observed peaks in the chromatogram.

Flash Column Chromatography and Preparative Chromatography

For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. orgsyn.org This technique uses air pressure to force the solvent through the column, speeding up the separation process compared to traditional gravity chromatography.

A typical procedure for purifying a crude product would be as follows rsc.orgorgsyn.org:

Stationary Phase: Silica (B1680970) gel (e.g., Silicagel 60, 0.040-0.063 mm) is the most common stationary phase. orgsyn.org

Sample Loading: The crude product can be dissolved in a minimal amount of the eluent or a stronger solvent and then adsorbed onto a small amount of silica gel or Celite. This solid material is then carefully added to the top of the prepared column. orgsyn.org

Eluent System: A non-polar/polar solvent system is used. A gradient of ethyl acetate (B1210297) (EtOAc) in a non-polar solvent like hexanes or pentane (B18724) is highly effective. The separation would typically start with a low polarity mixture (e.g., 5-10% EtOAc in hexanes) and the polarity would be gradually increased to elute the more polar product. rsc.orgorgsyn.org

Fraction Collection: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. orgsyn.org

Application of Other Advanced Analytical Techniques for Comprehensive Characterization

While ESI-MS and IR spectroscopy provide core structural data, a full characterization of this compound relies on a combination of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the compound. ¹H NMR would provide information on the number and environment of protons, showing distinct signals for the aldehyde proton (around 10-11 ppm), aromatic protons, hydroxyl protons, and the protons of the pentyl chain. rsc.org ¹³C NMR would identify all unique carbon atoms, including the characteristic carbonyl carbon of the aldehyde (around 190 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or related analogs, GC-MS can be a powerful tool. It provides separation based on boiling point and volatility, followed by mass analysis for identification. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of the molecule. The aromatic ring, hydroxyl groups, and aldehyde group create a chromophore that absorbs UV light at specific wavelengths, which can be useful for quantitative analysis. nih.govnist.gov

Thermal Analysis (TG-DTA/DSC): Techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and phase behavior of the compound, such as its melting point and decomposition temperature. researchgate.net

By integrating data from this suite of advanced analytical techniques, a complete and unambiguous characterization of this compound can be achieved.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other electronic properties with a good balance of accuracy and computational cost.

While specific DFT data for 2,4-Dihydroxy-6-pentylbenzaldehyde is not present in the searched literature, studies on the closely related 2,4-dihydroxybenzaldehyde (B120756) (which lacks the C6 pentyl group) offer a strong basis for understanding its electronic characteristics. The primary difference—the presence of an alkyl chain—is expected to have a modest electronic effect on the benzaldehyde (B42025) core compared to the influential hydroxyl and aldehyde groups.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a molecule like this compound, this would involve determining the most stable rotational positions (conformations) of the pentyl chain, the aldehyde group, and the hydroxyl groups.

The planarity of the benzene (B151609) ring is a key feature. Intramolecular hydrogen bonding between the C2-hydroxyl group and the oxygen of the C1-aldehyde group is a dominant factor in stabilizing the conformation of the aromatic core. mdpi.com This interaction restricts the rotation of the aldehyde group, favoring a planar arrangement. The pentyl chain at the C6 position, being flexible, can adopt multiple conformations. The lowest energy conformers would likely feature staggered arrangements of the alkyl chain to minimize steric hindrance with the adjacent hydroxyl group.

Data for the precise bond lengths and angles of this compound are not available in the searched literature. The table below presents hypothetical data based on standard values for similar structures for illustrative purposes.

Interactive Data Table: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C1-C2 | 1.41 |

| Bond Length | C-O (aldehyde) | 1.23 |

| Bond Length | C-O (hydroxyl) | 1.36 |

| Bond Angle | C6-C1-C2 | 119.5 |

| Dihedral Angle | O=C-C1-C6 | 180.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For aromatic aldehydes, the HOMO is typically a π orbital distributed over the benzene ring and the oxygen atoms of the hydroxyl groups. The LUMO is usually a π* orbital with significant contributions from the carbonyl group of the aldehyde. The presence of electron-donating hydroxyl groups raises the energy of the HOMO, while the electron-withdrawing aldehyde group lowers the energy of the LUMO. The addition of a pentyl group (an alkyl chain) is expected to have a minor electron-donating effect, which would slightly increase the HOMO energy level compared to 2,4-dihydroxybenzaldehyde.

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the surface of a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack.

In this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the hydroxyl and aldehyde groups, making them sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the hydroxyl groups would exhibit positive potential (blue), making them acidic and capable of acting as hydrogen bond donors. The aromatic ring itself would show a delocalized electron density.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a vital tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that must be overcome.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the geometry and energy of the transition state is fundamental to understanding the reaction's kinetics.

A computational study on the Biginelli reaction, which involves aromatic aldehydes, provides a template for how the reactivity of this compound could be modeled. mdpi.com In a study of 2,4-dihydroxybenzaldehyde, the transition state for the initial nucleophilic attack of thiourea (B124793) on the aldehyde's carbonyl carbon was calculated. mdpi.com It was found that the presence of the C2-hydroxyl group significantly hinders the reaction compared to an aldehyde without it. This is due to steric hindrance and electronic effects that influence the approach of the nucleophile. mdpi.com For this compound, the bulky pentyl group at C6 would likely introduce additional steric hindrance, potentially further influencing the geometry and energy of transition states for reactions involving the adjacent aldehyde group.

The activation energy (Ea) is the minimum energy required for a reaction to occur, corresponding to the energy difference between the reactants and the transition state. DFT calculations can provide quantitative estimates of these barriers.

In a comparative DFT study (at the B3LYP/6-31++G(d,p) level of theory) on the Biginelli reaction, the activation energy for 2,4-dihydroxybenzaldehyde was found to be significantly higher than for 4-hydroxybenzaldehyde. mdpi.com This increase was attributed to the ortho-hydroxyl group, which deactivates the aldehyde group towards nucleophilic attack. mdpi.com The study reported a substantial increase of approximately 150 kJ/mol in the activation energy for the slowest pathway due to this ortho-hydroxyl group. nih.gov

While specific values for this compound are not available, the findings for its structural analog strongly suggest that the electronic and steric environment created by the substituents is a critical determinant of its reactivity. The pentyl group's primary influence would likely be steric, potentially raising the activation energy for reactions at the ortho positions (aldehyde and hydroxyl groups) even further compared to the non-pentylated analog.

Interactive Data Table: Comparative Activation Enthalpies for the Biginelli Reaction

Data from a study on 2,4-dihydroxybenzaldehyde, used here for illustrative comparison. mdpi.comnih.gov

| Reactant | Catalyst/Conditions | Activation Enthalpy (ΔH‡) (kJ/mol) | Key Finding |

| 4-hydroxybenzaldehyde | Thiourea, MAA | Lower (specific value not detailed in abstract) | More reactive |

| 2,4-dihydroxybenzaldehyde | Thiourea, MAA | Higher (by ~150 kJ/mol for slowest step) | Less reactive due to ortho-OH group |

This data underscores the profound impact of the ortho-hydroxyl group, a key structural feature also present in this compound, on the energetic barriers of reaction pathways.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic properties of this compound, which is invaluable for structure confirmation and interpretation of experimental data.

NMR Spectroscopy: Density Functional Theory (DFT) is a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Recent advances using machine learning and graph neural networks have further improved the accuracy of these predictions. nih.gov For this compound, theoretical calculations can help assign the signals of the aromatic protons and the carbons in the pentyl chain, which might otherwise be ambiguous.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular motion. DFT calculations can predict these vibrational frequencies and their corresponding intensities. researchgate.net By calculating the harmonic frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. researchgate.net This is particularly useful for identifying the characteristic stretching frequencies of the hydroxyl (-OH), aldehyde (C=O), and aromatic (C=C) groups in this compound. Comparing the computed spectrum with the experimental one can confirm the presence of specific functional groups and provide insight into intramolecular hydrogen bonding. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra in the Ultraviolet-Visible (UV-Vis) range are governed by electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these transitions. nih.gov The calculation provides the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). nih.gov For this compound, TD-DFT can predict the π-π* transitions responsible for its characteristic UV absorbance, and these calculations can be performed in conjunction with PCM to simulate solvatochromic effects. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data.**

| Spectroscopy | Parameter | Predicted Value (DFT/TD-DFT) | Experimental Value (for 2,4-dihydroxybenzaldehyde) nih.gov |

|---|---|---|---|

| ¹H NMR (ppm) | Aldehyde-H | 9.65 | 9.72 |

| Aromatic-H (ortho to C=O) | 7.35 | 7.41 | |

| Hydroxyl-H (para to C=O) | 11.40 | 11.45 | |

| IR (cm⁻¹) | O-H Stretch | 3250 | ~3200 (broad) |

| C=O Stretch | 1645 | 1640 | |

| UV-Vis (nm) | λ_max in Ethanol (B145695) | 280 | 278 |

**This table provides hypothetical predicted data for this compound, generated to be consistent with known theoretical methods and compared to experimental values for the parent compound, 2,4-dihydroxybenzaldehyde. The pentyl group would introduce additional aliphatic signals in NMR and IR spectra.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insight into conformational flexibility and intermolecular interactions. mdpi.com An MD simulation numerically solves Newton's equations of motion for a system of particles, resulting in a trajectory that describes how the positions and velocities of the particles evolve. nih.gov

Intermolecular Interactions: MD simulations can explicitly model the interactions between this compound and its environment. mdpi.com This could involve:

Solvation: Simulating the molecule in a box of explicit solvent molecules (e.g., water) to study the detailed structure of the solvation shell and the specific hydrogen bonds formed between the solute's hydroxyl groups and the solvent.

Table 3: Hypothetical Conformational Analysis of the Pentyl Chain in this compound.**

| Conformer | Dihedral Angle (Car-Car-C1'-C2') | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | 75 |

| Gauche (+) | ~ +60° | 0.95 | 12.5 |

| Gauche (-) | ~ -60° | 0.95 | 12.5 |

**This table provides an illustrative example of results from a conformational sampling study focusing on the rotation around the bond connecting the pentyl chain to the aromatic ring. The data represents a typical energy profile for such a rotation.

Applications of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity or properties. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series will lead to corresponding variations in their reactivity. mdpi.com

A QSRR study on this compound and its analogs would involve several steps:

Dataset Assembly: A series of structurally related molecules would be synthesized or defined, and their reactivity (e.g., antioxidant capacity, enzyme inhibition IC₅₀, or chromatographic retention time) would be experimentally measured.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates a subset of the calculated descriptors to the measured reactivity. researchgate.netmdpi.com

Validation and Prediction: The model is rigorously validated to ensure its statistical significance and predictive power. A validated QSRR model can then be used to predict the reactivity of new, untested compounds and to guide the design of molecules with enhanced properties.

For phenolic compounds like this compound, QSRR models are often developed to predict antioxidant activity, where descriptors related to the ease of hydrogen atom donation from the hydroxyl groups are typically important.

Table 4: Illustrative Dataset for a QSRR Model Predicting Antioxidant Activity.**

| Compound | LogP (Descriptor) | Bond Dissociation Energy (OH) (Descriptor, kcal/mol) | Measured Activity (IC₅₀, µM) |

|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | 1.50 | 85.2 | 95.5 |

| 2,4-Dihydroxy-6-methylbenzaldehyde | 2.03 | 84.1 | 78.2 |

| 2,4-Dihydroxy-6-propylbenzaldehyde | 3.11 | 83.8 | 65.1 |

| This compound | 4.19 | 83.6 | 58.4 |

**This table presents a hypothetical dataset for building a QSRR model. The descriptors (LogP, BDE) are physicochemical properties calculated from the molecular structures, which would be correlated with an experimentally measured activity.

Structure Reactivity and Structure Interaction Relationships Srir

Influence of Phenolic Hydroxyl Groups on the Reactivity of the Aldehyde Moiety

The reactivity of the aldehyde group in 2,4-Dihydroxy-6-pentylbenzaldehyde is significantly influenced by the presence of the two phenolic hydroxyl groups at the ortho and para positions. A critical factor is the formation of an intramolecular hydrogen bond between the ortho-hydroxyl group (at C2) and the carbonyl oxygen of the aldehyde group. nih.govmdpi.com This type of hydrogen bond, known as a Resonance-Assisted Hydrogen Bond (RAHB), is particularly strong and plays a crucial role in the molecule's stability and reactivity. nih.govresearchgate.net

The existence of this intramolecular hydrogen bond decreases the electrophilicity of the aldehyde's carbonyl carbon. mdpi.comlibretexts.org This is because the hydrogen bond donates electron density to the carbonyl oxygen, which in turn reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack. mdpi.comlibretexts.org Computational studies on 2,4-dihydroxybenzaldehyde (B120756) have shown that the presence of the ortho-hydroxyl group significantly increases the activation energy for condensation reactions, thereby decreasing its reactivity compared to analogs lacking this group, such as 4-hydroxybenzaldehyde. mdpi.com This reduced reactivity is a direct consequence of the stabilizing effect of the intramolecular hydrogen bond.

Furthermore, the hydroxyl groups, particularly the ortho-hydroxyl, can sterically hinder the approach of nucleophiles to the aldehyde group. mdpi.comlibretexts.org This steric hindrance, combined with the electronic deactivation, makes reactions at the aldehyde moiety less favorable. For instance, in the Biginelli reaction, 2,4-dihydroxybenzaldehyde shows a lack of reactivity due to the ortho-hydroxyl group hindering the condensation step with thiourea (B124793). mdpi.com

Electronic and Steric Effects of the Pentyl Side Chain on Aromatic Ring Reactivity

The pentyl side chain at the C6 position primarily exerts its influence on the aromatic ring's reactivity through electronic and steric effects.

Steric Effects: A more significant contribution of the pentyl group is its steric hindrance. acs.orgfigshare.comnumberanalytics.com The bulky nature of the five-carbon chain can impede the approach of reagents to the adjacent positions on the aromatic ring, particularly the C5 and C1 (aldehyde) positions. researchgate.net This steric hindrance can influence the regioselectivity of reactions, favoring substitution at less hindered sites. numberanalytics.com For example, in reactions where multiple positions are activated for electrophilic attack, the steric bulk of the pentyl group can direct incoming electrophiles away from its immediate vicinity.

Impact of Substituent Patterns on Reaction Pathways and Selectivity

The specific 1,2,4,6-substitution pattern on the benzene (B151609) ring of this compound creates a unique interplay of directing effects that governs the regioselectivity of its reactions. wikipedia.org

The two hydroxyl groups are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution. jeeadv.ac.inmsu.edu The aldehyde group, being a deactivating group, directs incoming electrophiles to the meta position. numberanalytics.com The pentyl group is a weak activating group and an ortho, para-director. jeeadv.ac.in

The directing influences of these substituents can be either cooperative or antagonistic. msu.edu

The hydroxyl group at C2 directs towards C1 (blocked by the aldehyde), C3, and C5.

The hydroxyl group at C4 directs towards C3 and C5.

The pentyl group at C6 directs towards C1 (blocked) and C5.

The aldehyde group at C1 directs towards C3 and C5.

In this case, the directing effects are largely reinforcing, strongly favoring substitution at the C3 and C5 positions. msu.edu The C5 position is particularly activated due to the cumulative ortho-directing effect of the C4-hydroxyl and the C6-pentyl group, and the meta-directing effect of the aldehyde. The C3 position is activated by the ortho-directing C2-hydroxyl and C4-hydroxyl groups, as well as the meta-directing aldehyde.

However, the steric hindrance from the pentyl group at C6 and the potential for intramolecular hydrogen bonding with the C2-hydroxyl can influence the relative reactivity of the C3 and C5 positions. For instance, in Friedel-Crafts alkylation reactions involving olivetol (B132274) (a precursor to this compound), regioselectivity can be a challenge, with products forming at both the C4 and C6 positions (equivalent to C3 and C5 in this compound). chemrxiv.org The choice of catalyst and reaction conditions can play a crucial role in controlling the regiochemical outcome. rsc.org

Investigation of Intermolecular Interactions and Complex Formation

This compound is capable of participating in a variety of intermolecular interactions, which are critical for its physical properties and its interactions in biological systems.

Hydrogen Bonding: The most significant intermolecular interaction is hydrogen bonding. nih.govnih.gov The two phenolic hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and aldehyde groups can act as hydrogen bond acceptors. researchgate.net This allows for the formation of extensive hydrogen bond networks between molecules, leading to the formation of dimers or larger aggregates in the solid state and in solution. researchgate.netdoubtnut.com While the intramolecular hydrogen bond between the C2-hydroxyl and the aldehyde is strong, the C4-hydroxyl group is free to participate in intermolecular hydrogen bonding. nih.govdoubtnut.com

π-π Stacking: The aromatic ring of this compound can participate in π-π stacking interactions. nih.govwikipedia.org These noncovalent interactions occur between the π-electron clouds of adjacent aromatic rings. nih.gov The substituents on the ring can influence the strength and geometry of these interactions. nih.govrsc.org Electron-donating groups, like the hydroxyl and pentyl groups, can affect the electron density of the π-system, which in turn modulates the stacking interactions. acs.org These interactions can be parallel-displaced or T-shaped, rather than a direct face-to-face sandwich arrangement, which is often repulsive. wikipedia.org

The combination of hydrogen bonding and π-π stacking leads to the formation of complex supramolecular structures. These interactions are fundamental to the compound's crystal packing and its ability to bind to biological targets. nih.gov

Future Research Directions and Methodological Advancements in the Study of 2,4 Dihydroxy 6 Pentylbenzaldehyde

The synthesis and study of 2,4-Dihydroxy-6-pentylbenzaldehyde, a key intermediate in the synthesis of various bioactive compounds, is poised for significant advancement through the integration of cutting-edge technologies and methodologies. Future research is steering towards more sustainable, efficient, and precisely controlled synthetic and biosynthetic strategies. This involves a multidisciplinary approach, combining green chemistry, advanced spectroscopy, computational modeling, and synthetic biology to unlock new potentials for this versatile compound.

常见问题

Q. How can computational tools predict physicochemical properties?

- Answer:

- LogP Estimation : Use ChemAxon or EPI Suite to assess hydrophobicity (predicted LogP ~2.5) .

- pKa Prediction : ADMET Predictor estimates acidic hydroxyl groups (pKa ~8–10) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。